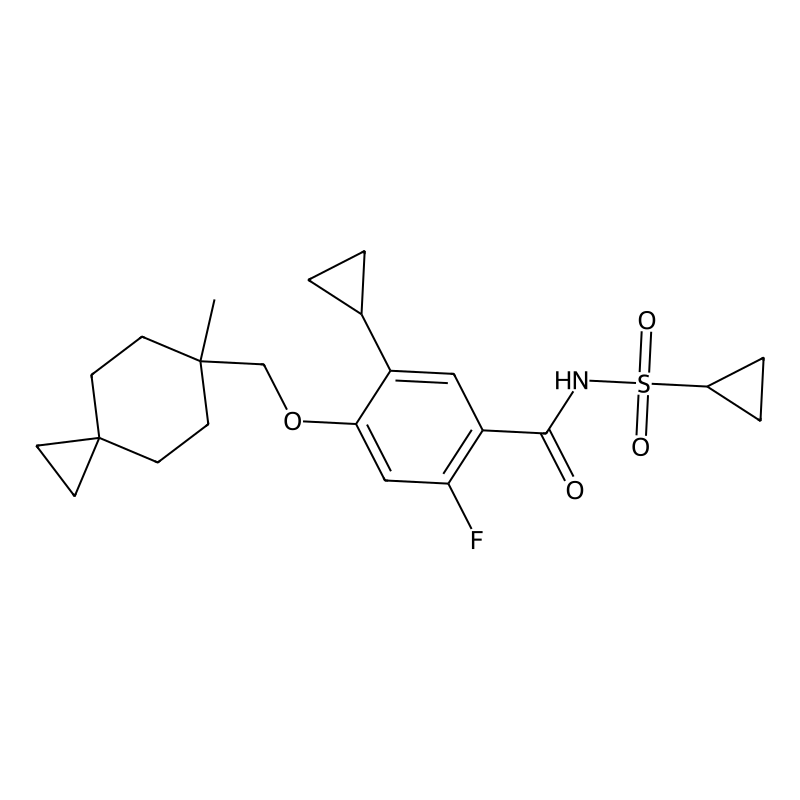NaV1.7 inhibitor-1

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
NaV1.7 inhibitor-1 is a compound designed to selectively inhibit the voltage-gated sodium channel NaV1.7, which plays a critical role in pain signaling within nociceptive sensory neurons. This sodium channel is responsible for the generation and propagation of action potentials in sensory neurons, making it a significant target for pain management therapies. NaV1.7 inhibitor-1 has shown promise in preclinical studies for its ability to modulate pain pathways without affecting other sodium channels, potentially leading to fewer side effects compared to traditional analgesics.
NaV1.7 inhibitor-1 exhibits selective inhibition of the NaV1.7 channel, which has been linked to various pain conditions such as neuropathic pain and inflammatory pain. In vivo studies have demonstrated that this compound can significantly reduce pain responses in animal models, particularly in conditions induced by chemotherapy or nerve injury . The half-maximal inhibitory concentration (IC50) values for NaV1.7 inhibitor-1 indicate its potency and selectivity compared to other sodium channels, making it an attractive candidate for further development in pain management .
The synthesis of NaV1.7 inhibitor-1 typically involves a series of organic reactions tailored to construct its unique chemical scaffold. Recent advancements have utilized carbenoid-involved reactions as part of a scaffold-based approach to enhance the efficiency and selectivity of synthesizing novel inhibitors . These methods allow for rapid screening and optimization of compounds, ultimately leading to candidates with improved pharmacological properties.
NaV1.7 inhibitor-1 is primarily being investigated for its potential applications in treating chronic pain conditions, including neuropathic pain and other pain syndromes associated with nerve damage or inflammation. Its selective inhibition profile suggests that it may provide effective analgesia with fewer side effects compared to non-selective sodium channel blockers or opioids . Additionally, ongoing research aims to explore its utility in combination therapies for enhanced pain relief.
Interaction studies have focused on understanding how NaV1.7 inhibitor-1 binds to the NaV1.7 channel at a molecular level. These studies often employ techniques such as molecular docking and simulations to predict binding affinities and elucidate the binding sites involved in inhibition . Research indicates that specific residues within the channel's extracellular vestibule play a crucial role in mediating these interactions, highlighting the importance of structural specificity in drug design .
Several compounds have been developed that also target the NaV1.7 sodium channel, each with varying degrees of selectivity and potency:
| Compound Name | Selectivity | Potency (IC50) | Unique Features |
|---|---|---|---|
| DS-1971a | High | 0.01 µM | Favorable safety profile |
| ST-2262 | High | 0.039 µM | Targets unique residues in NaV1.7 |
| ProTx-II | Moderate | Not specified | Blocks action potential propagation |
| PF-05089771 | High | Not specified | Advanced to clinical trials |
| GNE-616 | High | Not specified | Selective over other sodium channels |
NaV1.7 inhibitor-1 stands out due to its selective action against the NaV1.7 channel without significantly affecting other voltage-gated sodium channels, which is a common limitation among many existing inhibitors . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in managing pain conditions.








